N-Me-Phe-OMe HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

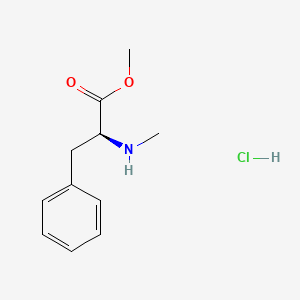

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718689 | |

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19460-86-7 | |

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl): Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, its unique structural modifications—N-methylation and C-terminal esterification—confer valuable properties that are increasingly exploited in the design of novel therapeutics, particularly in the realm of peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, structural elucidation through spectroscopic analysis, synthetic methodologies, and key applications, with a focus on the rationale behind its use in modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the N-methylated methyl ester of L-phenylalanine. The presence of the N-methyl group introduces steric hindrance and removes the hydrogen bond donor capability of the secondary amine, which can significantly influence the conformational preferences and proteolytic stability of peptides incorporating this residue. The methyl ester protects the C-terminus, rendering it suitable for various coupling chemistries in peptide synthesis.

Chemical Structure

Caption: Chemical structure of N-Methyl-L-phenylalanine methyl ester hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.70 g/mol | |

| CAS Number | 19460-86-7 | , |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 139-143 °C | |

| Solubility | Soluble in water and methanol. | |

| Optical Rotation | Specific rotation values are reported for the related L-Phenylalanine methyl ester hydrochloride, typically around +37° to +39° (c=2 in Ethanol). The N-methylation is expected to have a minor effect on this value. | , |

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, purity assessment, and quality control in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known spectra of L-Phenylalanine methyl ester hydrochloride and the expected electronic effects of N-methylation.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ 8.5-9.5 (br s, 2H): These broad singlets are attributed to the protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupolar relaxation and exchange with trace water.

-

δ 7.2-7.4 (m, 5H): This multiplet corresponds to the five aromatic protons of the phenyl group.

-

δ 4.3-4.5 (m, 1H): This multiplet is assigned to the α-proton (Cα-H). It is expected to be a triplet or a doublet of doublets due to coupling with the β-protons.

-

δ 3.7-3.8 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ 3.1-3.3 (m, 2H): This multiplet is assigned to the two diastereotopic β-protons (Cβ-H₂).

-

δ 2.6-2.8 (s, 3H): This singlet is attributed to the three protons of the N-methyl group (-NCH₃).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

δ ~170 ppm: Carbonyl carbon of the methyl ester (C=O).

-

δ ~135 ppm: Quaternary aromatic carbon (C-1 of the phenyl ring).

-

δ ~129.5 ppm: Aromatic methine carbons (C-2, C-6 of the phenyl ring).

-

δ ~128.5 ppm: Aromatic methine carbons (C-3, C-5 of the phenyl ring).

-

δ ~127 ppm: Aromatic methine carbon (C-4 of the phenyl ring).

-

δ ~60 ppm: α-carbon (Cα).

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~36 ppm: β-carbon (Cβ).

-

δ ~30 ppm: N-methyl carbon (-NCH₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the aromatic, aliphatic, and methyl groups.

-

~2700-2400 cm⁻¹: Broad absorption due to the N-H stretching of the secondary ammonium salt.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹: C-O stretching vibration of the ester group.

-

~740 and 700 cm⁻¹: C-H out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation Pattern (ESI-MS):

In positive ion mode ESI-MS, the molecular ion will be observed as the free base at m/z 194.12 [M+H]⁺. Key fragment ions would arise from:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 134.09, corresponding to the [M+H - 59]⁺ ion.

-

Formation of the tropylium ion: Cleavage of the bond between the α and β carbons can lead to the formation of the stable tropylium ion at m/z 91.05.

-

Iminium ion formation: A characteristic fragmentation for N-methylated amino acids is the formation of an iminium ion. For N-Me-Phe-OMe, this would be at m/z 148.09, resulting from the loss of the benzyl group.

Caption: Predicted major fragmentation pathways for N-Me-Phe-OMe in ESI-MS.

Synthesis of this compound

Several synthetic routes to this compound have been established, generally involving two key transformations: esterification of the carboxylic acid and N-methylation of the amino group. The order of these steps can be varied, and the choice of methodology often depends on the desired scale, purity requirements, and the availability of starting materials.

General Synthetic Strategies

A common and efficient approach involves the initial esterification of L-phenylalanine to its methyl ester hydrochloride, followed by N-methylation.

Caption: A common synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Protocol 1: Esterification of L-Phenylalanine

This protocol describes the preparation of L-phenylalanine methyl ester hydrochloride, a key intermediate.

-

Reaction Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The use of thionyl chloride in methanol generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, during which the solid L-phenylalanine will dissolve.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-phenylalanine methyl ester hydrochloride. It can be recrystallized from a mixture of ethanol and diethyl ether to improve purity.

Protocol 2: N-Methylation via Reductive Amination

This protocol details a method for the N-methylation of the amino acid ester.

-

Reaction Setup: Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution. The reaction of the primary amine with formaldehyde forms an intermediate imine or aminal.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. These mild reducing agents selectively reduce the imine to the secondary amine without affecting the ester functionality.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl). Remove the organic solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Me-Phe-OMe. The hydrochloride salt is then formed by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

An alternative route involves the deprotection of a Boc-protected N-methyl-L-phenylalanine methyl ester.[1] A solution of HCl in dioxane is commonly used for the efficient cleavage of the Boc group.[1]

Applications in Drug Development and Research

The incorporation of N-methylated amino acids, such as N-Me-Phe-OMe, into peptide sequences is a well-established strategy to enhance their therapeutic potential.

Enhanced Proteolytic Stability

The N-methyl group provides steric hindrance around the peptide bond, making it less susceptible to cleavage by proteases. This increased resistance to enzymatic degradation prolongs the half-life of peptide-based drugs in the body.

Conformational Control

N-methylation restricts the conformational freedom of the peptide backbone by favoring a trans conformation of the amide bond. This can help to lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

Improved Membrane Permeability

The replacement of an N-H hydrogen with a methyl group reduces the hydrogen bonding capacity of the peptide, which can lead to increased lipophilicity and improved passive diffusion across cell membranes. This is a critical factor for the development of orally bioavailable peptide drugs.

Use in Neuropeptide Research

This compound is a valuable building block in the synthesis of neuropeptide analogs.[2] Neuropeptides are involved in a wide range of physiological processes, and their modification with N-methylated amino acids can lead to the development of potent and selective receptor agonists or antagonists for the treatment of various neurological and metabolic disorders.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-L-phenylalanine methyl ester hydrochloride is a versatile and valuable building block for the synthesis of modified peptides and other bioactive molecules. Its unique structural features provide a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic methodologies, as outlined in this guide, is essential for its effective application in modern drug discovery and development.

References

-

PubChem. (n.d.). Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

-

FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

-

University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyl-L-phenylalanine Methyl Ester Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Phenylalanine Derivatives

N-methyl-L-phenylalanine methyl ester hydrochloride (CAS 19460-86-7) is a chiral amino acid derivative that serves as a critical building block in the synthesis of advanced therapeutic agents and complex organic molecules. The strategic incorporation of a methyl group on the nitrogen atom of the L-phenylalanine backbone confers significant advantages, making it a highly valuable tool for medicinal chemists and drug developers. This modification can profoundly alter a peptide's characteristics, leading to increased resistance to enzymatic degradation, enhanced cell permeability and bioavailability, and constrained conformational flexibility, which can improve receptor binding affinity and selectivity.[1]

This technical guide provides a comprehensive overview of N-methyl-L-phenylalanine methyl ester hydrochloride, from its fundamental physicochemical properties to detailed synthetic and analytical methodologies. It is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of N-methyl-L-phenylalanine methyl ester hydrochloride is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 19460-86-7 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.70 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 151-162 °C | [4] |

| Solubility | Soluble in water and alcohols | Inferred from hydrochloride salt nature |

| Optical Rotation | Specific rotation value not readily available for the N-methylated form. The non-methylated L-phenylalanine methyl ester hydrochloride has a specific rotation of +37° to +39° (c=2 in Ethanol). | [4] |

The Crucial Role in Peptide and Drug Design

The introduction of an N-methyl group into a peptide backbone is a well-established strategy to enhance the therapeutic potential of peptide-based drugs.[5] N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, which can lead to a more constrained conformation. This conformational rigidity can result in higher receptor binding affinity and selectivity.[6]

Furthermore, the N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[6] This enhanced stability is a critical factor in developing orally bioavailable peptide drugs. Peptides rich in N-methyl phenylalanine have also been shown to passively diffuse across the blood-brain barrier, opening avenues for the development of novel treatments for neurological disorders.[7]

Synthesis and Purification: A Validated Approach

The synthesis of N-methyl-L-phenylalanine methyl ester hydrochloride can be approached through a multi-step process, beginning with the readily available L-phenylalanine. The following protocol outlines a reliable method based on established chemical transformations.

Diagram of the Synthetic Workflow

Caption: A multi-step synthetic route to the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step converts the free amino acid into its methyl ester hydrochloride salt, which is a common and stable starting material.

-

Reaction Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[8]

-

Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The suspension will gradually dissolve to form a clear solution.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-phenylalanine methyl ester hydrochloride as a white solid.[8] This product is often of sufficient purity for the next step, or it can be recrystallized from an ethanol/ethyl acetate mixture.[9]

Part 2: N-Methylation and Hydrochloride Salt Formation

This part of the protocol involves the key N-methylation step, followed by deprotection and conversion to the final hydrochloride salt. A common strategy involves the use of a protecting group on the nitrogen atom to ensure selective methylation.

-

N-Protection: Dissolve the L-phenylalanine methyl ester hydrochloride from Part 1 in a suitable solvent (e.g., dichloromethane). Add a base, such as triethylamine, to neutralize the hydrochloride salt. Then, add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amino group.[10]

-

N-Methylation: The N-protected amino ester is then methylated. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of methyl iodide.[11]

-

Deprotection: The protecting group is subsequently removed. For a Boc group, treatment with an acid like trifluoroacetic acid (TFA) is effective.[12] For an Fmoc group, a mild base such as piperidine is used.[5]

-

Purification of the Free Base: After deprotection, the resulting N-methyl-L-phenylalanine methyl ester (free base) is purified, typically by column chromatography on silica gel.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a dry, non-polar solvent such as diethyl ether or ethyl acetate.[13] Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Isolation: Collect the precipitated solid by filtration, wash with the dry solvent, and dry under vacuum to yield the final N-methyl-L-phenylalanine methyl ester hydrochloride.[13]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized N-methyl-L-phenylalanine methyl ester hydrochloride.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a singlet for the N-methyl protons (~2.4-2.8 ppm). The α-proton and β-protons will appear as multiplets. In the hydrochloride salt, the N-H proton will likely be a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (~170-175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-60 ppm), the methyl ester carbon (~52 ppm), the N-methyl carbon (~30-35 ppm), and the β-carbon (~35-40 ppm).[14] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂) at m/z 193.11.[15] Fragmentation patterns would likely involve the loss of the methoxycarbonyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, the C=O stretch of the ester group (~1740 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.[16] |

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the method of choice for determining the chemical and enantiomeric purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA is typically used for purity analysis.[8] Chiral HPLC methods can be employed to confirm the enantiomeric excess of the L-isomer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-methyl-L-phenylalanine methyl ester hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-methyl-L-phenylalanine methyl ester hydrochloride is a valuable and versatile building block in the field of drug discovery and organic synthesis. Its unique structural feature of N-methylation provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their pursuit of novel and effective therapeutic agents.

References

-

Jones, S. et al. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Electronic Supplementary Information for N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. Available at: [Link]

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available at: [Link]

-

Organic Syntheses Procedure. L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

-

Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4390–4401. Available at: [Link]

-

ResearchGate. Process-for-the-preparation-of-melphalan-hydrochloride.pdf. Available at: [Link]

-

U.S. National Library of Medicine. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]

- Google Patents. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester.

-

PubChem. Methyl L-phenylalaninate hydrochloride. Available at: [Link]

- Google Patents. Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.

-

Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]

-

Fredi, G. et al. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]

-

PubChem. N-Methylphenylalanine. Available at: [Link]

- Google Patents. CA1298434C - Process for the preparation of alpha-l-aspartyl-l- phenylalanine methyl ester.

-

PubChem. L-Phenylalanine, methyl ester. Available at: [Link]

-

NMR Spectra and Molecular Structure. Available at: [Link]

-

SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Structure of L-phenylalanine methyl ester hydrochloride. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. L-Phenylalanine methyl ester hydrochloride, 98% 10 g | Request for Quote [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. fredi.hepvs.ch [fredi.hepvs.ch]

- 15. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl L-phenylalaninate hydrochloride(7524-50-7) IR Spectrum [chemicalbook.com]

Spectroscopic Data of N-Me-Phe-OMe HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group on the alpha-amino nitrogen and a methyl ester at the carboxyl terminus. This modification has significant implications in peptide and medicinal chemistry, often imparting increased metabolic stability, altered conformational preferences, and modified biological activity to parent peptides. As a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds, a thorough understanding of its structural and electronic properties is paramount. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the precise characterization of this compound.

This document is designed to serve as a practical reference for researchers, offering not only representative data but also detailed experimental protocols and insights into the interpretation of the spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its covalent framework and insights into its conformational dynamics.

The Rationale Behind NMR Analysis

The primary objective of NMR analysis for this compound is to confirm the presence and connectivity of all constituent atoms. Specifically, we aim to:

-

Verify the N-methylation: Distinguish the N-methyl protons and carbon from the parent amino group.

-

Confirm the methyl ester: Identify the methoxy protons and carbon.

-

Elucidate the phenylalanine backbone: Assign the signals corresponding to the aromatic ring, the alpha-carbon, and the beta-carbons.

-

Assess purity: Detect the presence of residual solvents or starting materials.

The choice of a deuterated solvent is critical. Due to the hydrochloride salt form, solvents capable of dissolving ionic species are preferred. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with key analyte signals. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) could also be employed, though the latter would lead to the exchange of the N-H proton.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This step is crucial to remove any suspended impurities that can degrade spectral resolution.[1]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A 2-second delay is a good starting point.

Diagram of the NMR Workflow:

Caption: Workflow for ATR-FTIR sample analysis.

Spectroscopic Data and Interpretation

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Strong, Broad | N-H⁺ stretch (secondary amine salt) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretch |

| ~1580-1560 | Medium | N-H⁺ bend (secondary amine salt) |

| ~1220 | Strong | C-O stretch (ester) |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of IR Spectrum:

-

N-H⁺ Stretching (3000-2700 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a secondary amine salt. [2]This broadness is due to strong hydrogen bonding in the solid state.

-

C=O Stretching (~1740 cm⁻¹): A strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

-

Aromatic Vibrations: The peaks around 1600 and 1495 cm⁻¹ are due to the C=C stretching vibrations within the phenyl ring. The strong absorptions around 750 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring (C-H out-of-plane bending).

-

N-H⁺ Bending (~1580-1560 cm⁻¹): A medium intensity band in this region is expected for the bending vibration of the secondary ammonium group. [2]* C-O Stretching (~1220 cm⁻¹): A strong band in this region is characteristic of the C-O single bond stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

The Rationale Behind MS Analysis

For this compound, the primary goals of MS analysis are to:

-

Confirm the molecular weight: By observing the molecular ion or a related species (e.g., [M+H]⁺).

-

Elucidate the structure through fragmentation: By analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed.

Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule as it is a soft ionization method that typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.

Experimental Protocol: Acquiring the Mass Spectrum

Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the same solvent, often with the addition of 0.1% formic acid to promote protonation. [3] Data Acquisition (Direct Infusion ESI-MS):

Direct infusion is a simple method for introducing a purified sample into the mass spectrometer. [3][4]

-

Syringe Loading: Load the working solution into a syringe.

-

Infusion: Place the syringe in a syringe pump and infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI.

-

Mass Analysis: Scan a mass range that includes the expected m/z of the protonated molecule (for C₁₁H₁₅NO₂, the neutral mass is 193.11 g/mol ; the [M+H]⁺ ion would be at m/z 194.12).

Diagram of the Direct Infusion ESI-MS Workflow:

Caption: Workflow for direct infusion ESI-MS analysis.

Spectroscopic Data and Interpretation

Predicted Mass Spectrum (ESI, Positive Ion Mode):

-

Molecular Ion: The base peak in the spectrum is expected to be the protonated molecular ion, [M+H]⁺, at m/z 194.12.

-

Fragmentation: In tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, characteristic losses are expected.

Predicted Fragmentation Pattern:

A likely fragmentation pathway for the [M+H]⁺ ion of this compound involves the neutral loss of the methyl formate group (HCOOCH₃), which has a mass of 60.02 Da. This would result in a fragment ion at m/z 134.10. Another possible fragmentation is the loss of the benzyl group (C₇H₇), with a mass of 91.05 Da, leading to a fragment at m/z 103.07. The loss of the entire side chain would result in an immonium ion.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive framework for understanding and obtaining the NMR, IR, and MS data for this important amino acid derivative. By following the detailed protocols and utilizing the provided interpretation guidelines, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors. The combination of these three spectroscopic techniques provides a self-validating system for the unambiguous identification of this compound.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

-

FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

-

University of Wisconsin-Madison Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Gjelstrup, A., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Gjelstrup, A., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. Retrieved from [Link]

-

Gjelstrup, A., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC. Retrieved from [Link]

-

Jones, S. et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Reading. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Kamal, A., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Synthesis and purification of N-Me-Phe-OMe HCl

An In-Depth Technical Guide to the Synthesis and Purification of N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl)

Abstract

N-methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a crucial chiral building block in the synthesis of pharmaceuticals and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone imparts significant properties, including enhanced metabolic stability, increased membrane permeability, and conformational rigidity, which are highly desirable in drug design. This guide provides a comprehensive overview of the prevalent synthetic and purification strategies for this compound, grounded in mechanistic principles and practical laboratory insights. We will explore key synthetic routes, including direct N-methylation and reductive amination, and detail robust purification protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of N-Methylation in Peptide Chemistry

The strategic N-methylation of amino acids is a cornerstone of modern medicinal chemistry. The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, profoundly influencing the conformational landscape of a peptide. This modification can disrupt the formation of secondary structures like β-sheets, which are often associated with proteolytic degradation, thereby enhancing the compound's biological half-life. Furthermore, the increased lipophilicity resulting from N-methylation can improve oral bioavailability. This compound serves as a readily available precursor for incorporating this valuable N-methyl-phenylalanine moiety into complex target molecules.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally requires two key transformations: the esterification of the L-phenylalanine carboxyl group and the methylation of the primary amine. These steps can be performed in different sequences, often involving the use of protecting groups to ensure selectivity. The overall workflow typically begins with the commercially available and inexpensive amino acid, L-phenylalanine.

Caption: Overall synthetic workflow for this compound.

Foundational Step: Esterification of L-Phenylalanine

The initial and critical step in many synthetic routes is the protection of the carboxylic acid as a methyl ester. This prevents self-polymerization during subsequent steps and activates the amino group for the methylation reaction.

Fischer-Speier Esterification with Thionyl Chloride

This classical method is highly effective and widely used for its high yields and straightforward procedure.

Mechanism: Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in situ to generate hydrogen chloride (HCl) gas and methyl sulfite. The anhydrous HCl protonates the carbonyl oxygen of the amino acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol:

-

Suspend L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a gas outlet.

-

Slowly add thionyl chloride dropwise to the stirred suspension.[1] The reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude L-phenylalanine methyl ester hydrochloride as a white solid.[1] This product is often of sufficient purity for the next step, or it can be further purified by recrystallization.[1]

Trimethylchlorosilane (TMSCl) Mediated Esterification

An alternative, milder method involves the use of trimethylchlorosilane in methanol.[2] This system generates HCl in situ under less harsh conditions than thionyl chloride.

Protocol:

-

To a suspension of the amino acid in methanol, slowly add trimethylchlorosilane at room temperature.[2]

-

Stir the resulting solution until the reaction is complete (typically monitored by TLC).

-

The workup is similar to the thionyl chloride method, involving the evaporation of the solvent to obtain the hydrochloride salt.[2]

Core Transformation: N-Methylation Methodologies

With L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl) in hand, the next stage is the crucial N-methylation. The choice of method depends on factors like available reagents, scale, and desired purity profile.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a powerful and reliable one-pot method for methylating primary amines to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Mechanism: The reaction begins with the formation of an imine between the primary amine of Phe-OMe and formaldehyde.[5] The formic acid then protonates the imine to form an iminium ion. Subsequently, a hydride is transferred from the formate anion to the iminium ion, reducing it to the N-methylated amine and releasing carbon dioxide, which drives the reaction to completion.[6][7] For a primary amine, this process occurs twice to yield the dimethylated product; however, for our purpose, we are targeting the mono-methylated product. Careful control of stoichiometry is therefore important, although the second methylation is often slower. For the specific synthesis of N-Me-Phe-OMe, the reaction is typically performed on the free base of Phe-OMe.

Protocol:

-

Neutralize L-phenylalanine methyl ester hydrochloride with a base (e.g., NaHCO₃) in an aqueous solution and extract the free base into an organic solvent (e.g., dichloromethane).

-

To the solution of the free amine, add an excess of formaldehyde and formic acid.[3][5]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture, make it basic with an aqueous base (e.g., NaOH), and extract the N-methylated product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Direct Alkylation with Dimethyl Sulfate

Direct alkylation using a powerful methylating agent like dimethyl sulfate is a highly efficient alternative.[8][9] This method requires a non-nucleophilic base to deprotonate the amine.

Causality and Control: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective. A fascinating and practical variant involves using NaH with a catalytic amount of water. The water reacts with NaH to generate highly reactive, finely dispersed sodium hydroxide, which accelerates the reaction significantly compared to using powdered NaOH directly.[8][9]

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[10]

Protocol:

-

Dissolve the starting amino acid ester in a suitable aprotic solvent (e.g., dry DMF or THF).

-

Add sodium hydride portion-wise at 0 °C.

-

Add a catalytic amount of water.[8]

-

Add dimethyl sulfate dropwise at 0 °C, then allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction carefully with water or a saturated solution of ammonium chloride.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

| Parameter | Eschweiler-Clarke Reaction | Direct Alkylation (Dimethyl Sulfate) |

| Methylating Agent | Formaldehyde / Formic Acid | Dimethyl Sulfate |

| Key Advantages | No over-alkylation to quaternary salt[3], common reagents | High efficiency, rapid reaction rates[8] |

| Key Disadvantages | Requires heating, potential for side products | High toxicity of reagent[10], risk of O-methylation |

| Typical Yield | Good to Excellent | Excellent |

| Safety Concerns | Standard handling of acids/aldehydes | Extreme Toxicity of dimethyl sulfate[10] |

Purification and Isolation of the Final Product

The final step involves the purification of the N-methylated free base and its conversion to the stable, crystalline hydrochloride salt.

Workup and Salt Formation

After the N-methylation reaction, the crude product is typically an oil (the free base). This crude material is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) is then added.[11] This protonates the tertiary amine, causing the hydrochloride salt to precipitate.

Recrystallization

Recrystallization is the most effective method for purifying the final this compound salt, yielding a high-purity crystalline solid.

Protocol:

-

Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent mixture, such as ethanol/ethyl acetate[1] or methanol/diethyl ether.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum.

Chromatographic Purification

If the product fails to crystallize or contains impurities with similar solubility, silica gel column chromatography may be necessary.[11][12] This is more commonly applied to protected intermediates or the free base before salt formation.

Protocol:

-

Prepare a silica gel column using a suitable eluent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.[12]

Conclusion

The synthesis of this compound is a well-established process that is fundamental to peptide and medicinal chemistry. The choice between synthetic routes, particularly between reductive amination and direct alkylation for the N-methylation step, depends on the specific laboratory capabilities, safety considerations, and scale of the reaction. The Eschweiler-Clarke reaction offers a classic, robust, and safe approach, while direct alkylation with dimethyl sulfate provides a highly efficient but more hazardous alternative. In all cases, a carefully executed purification, typically involving precipitation and recrystallization of the final hydrochloride salt, is paramount to obtaining a product of high purity suitable for demanding applications in drug development and scientific research.

References

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride . University of Sheffield. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E . Dejun Sun, et al. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters . National Institutes of Health (NIH). [Link]

-

Eschweiler–Clarke reaction . Wikipedia. [Link]

-

Eschweiler-Clarke Reaction . J&K Scientific LLC. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal . Organic Syntheses. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride . Organic Syntheses. [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . CHIMIA. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction . MDPI. [Link]

-

An efficient and practical N-methylation of amino acid derivatives . PubMed. [Link]

-

Eschweiler-Clarke reaction . Name-Reaction.com. [Link]

-

methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride . PubChem - NIH. [Link]

-

An Efficient and Practical N-Methylation of Amino Acid Derivatives . ResearchGate. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . National Institutes of Health (NIH). [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 7. name-reaction.com [name-reaction.com]

- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. server.ccl.net [server.ccl.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to N-Me-Phe-OMe HCl: Sourcing, Purity Verification, and Quality Control

Introduction: The Critical Role of N-Me-Phe-OMe HCl in Advanced Research

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a cornerstone building block for chemists and pharmacologists engaged in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance crucial pharmacokinetic properties, including metabolic stability against proteolytic degradation, membrane permeability, and conformational rigidity, which can lead to improved receptor selectivity and bioavailability[1]. Given that the integrity of the final therapeutic or research compound is fundamentally dependent on the quality of its constituent parts, a rigorous approach to sourcing and verifying the purity of this compound is not merely a procedural step but a prerequisite for reproducible and meaningful scientific outcomes.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound. It offers field-proven insights into evaluating suppliers, understanding purity specifications, and implementing a robust, self-validating analytical workflow to qualify this critical reagent for use in sensitive applications.

Section 1: The Landscape of Commercial Suppliers

The procurement of this compound begins with identifying and evaluating potential suppliers. While a multitude of vendors exist, they can be broadly categorized into primary manufacturers, specialized peptide reagent suppliers, and general chemical distributors. High-purity reagents suitable for drug development are often available from suppliers who provide extensive documentation and characterization data.

Key suppliers in the research and pharmaceutical space include:

-

Chem-Impex: A supplier known for a wide range of amino acid derivatives and building blocks[2].

-

Sigma-Aldrich (Merck): A large, well-documented supplier providing various grades of chemical reagents, including those for peptide synthesis.

-

Bachem: A company specializing in the production of peptides and complex organic molecules for research and pharmaceutical applications[3].

-

Advanced ChemBlocks: A provider of building blocks for drug discovery[4].

When evaluating a supplier, the Certificate of Analysis (CoA) is the primary document to scrutinize. However, reliance on the CoA alone is insufficient. The most trustworthy approach involves a combination of documentation review and in-house analytical verification.

Below is a table summarizing typical specifications a researcher might encounter from a high-quality supplier.

Table 1: Representative Supplier Specifications for this compound

| Parameter | Typical Specification | Method | Purpose |

| Appearance | White to off-white powder or crystals | Visual Inspection | Confirms basic identity and absence of gross contamination. |

| Chemical Purity | ≥98.0% | HPLC | Quantifies the main component relative to detectable impurities. |

| Identity | Conforms to structure | ¹H NMR, FTIR | Confirms the molecular structure and functional groups. |

| Molecular Weight | 229.71 g/mol | Mass Spectrometry (MS) | Verifies the mass of the molecule, confirming identity. |

| Enantiomeric Purity | ≥99.0% L-isomer (≤1.0% D-isomer) | Chiral HPLC | Critical for biological activity; ensures stereochemical integrity. |

| Optical Rotation | Specific range (e.g., +37° to +39° for parent) | Polarimetry | A macroscopic measure of chiral purity.[5] |

| Solvent/Water Content | Specified limit (e.g., ≤1.0%) | Karl Fischer (KF) | Water can affect reaction stoichiometry and promote hydrolysis. |

Section 2: Defining and Verifying Purity: A Multi-Technique Approach

The term "purity" is multifaceted. For a chiral molecule like this compound, it encompasses chemical purity (the percentage of the desired molecule) and enantiomeric purity (the percentage of the desired stereoisomer). A comprehensive assessment requires orthogonal analytical methods, each providing a unique piece of the quality puzzle.

Common Impurities and Their Origins

Understanding potential impurities is key to selecting the right analytical methods. Common impurities in this compound can arise from the synthetic route:

-

Unreacted Starting Materials: The most common precursor, L-phenylalanine methyl ester hydrochloride, may be present if the N-methylation reaction is incomplete[6].

-

Over-Methylation Products: Although less common, quaternary ammonium salts could form under harsh methylation conditions.

-

Racemized Diastereomers: The D-enantiomer can be introduced if the chiral center is compromised during synthesis, often due to excessive heat or base[6].

-

Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid (N-Methyl-L-phenylalanine) if exposed to moisture, particularly at non-neutral pH[7].

-

Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) may be present.

Key Analytical Techniques for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of this compound. It separates compounds based on their hydrophobicity.

Causality Behind the Protocol: A C18 column is used as it provides excellent retention for the aromatic phenylalanine side chain. The mobile phase consists of an aqueous component and an organic component (acetonitrile). Trifluoroacetic acid (TFA) is added as an ion-pairing agent; it forms a neutral ion pair with the protonated amine of the analyte, which prevents peak tailing and results in sharp, symmetrical peaks, crucial for accurate quantification.

Protocol 1: RP-HPLC for Chemical Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-22 min: Linear gradient from 10% to 90% B

-

22-25 min: Hold at 90% B

-

25.1-30 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (for the peptide backbone) and 254 nm (for the phenyl ring).

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of Mobile Phase A.

-

Analysis: Purity is calculated by the area normalization method, expressing the main peak's area as a percentage of the total area of all observed peaks.

¹H NMR confirms the chemical structure of the molecule. For this compound, the spectrum should contain distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Alpha-Proton (-CH): A multiplet (typically a triplet or doublet of doublets) around 4.3 ppm.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm.

-

Beta-Protons (-CH₂): Two signals (a doublet of doublets each) around 3.1-3.3 ppm, which are diastereotopic.

-

N-Methyl Protons (-NCH₃): The key signal confirming methylation. This will be a singlet appearing around 2.5-2.8 ppm. The presence of this singlet and the disappearance of the broad NH₃⁺ signal seen in the parent compound confirm the N-methylation.

-

Amine Proton (-NH₂⁺): A broad singlet that can exchange with D₂O, typically appearing downfield (>9 ppm).

The integration of these peaks should correspond to the number of protons (e.g., 5H for the aromatic ring, 3H for the ester methyl, 3H for the N-methyl).

Ensuring enantiomeric purity is critical, as the biological activity often resides in only one enantiomer. Chiral HPLC separates the L- and D-enantiomers.

Causality Behind the Protocol: This method uses a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating amino acid derivatives[9]. Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase, can offer faster and higher-resolution separations than traditional normal-phase HPLC for chiral compounds[10].

Protocol 2: Chiral UPC² for Enantiomeric Purity Analysis [10]

-

System: An ACQUITY UPC² system with a photodiode array (PDA) detector.

-

Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

-

Mobile Phase A: CO₂.

-

Mobile Phase B: Methanol with 0.1% NH₄OH.

-

Conditions: Isocratic, 90% A and 10% B.

-

Flow Rate: 1.5 mL/min.

-

Back Pressure: 2500 psi.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of isopropanol.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers: % ee = ([L] - [D]) / ([L] + [D]) * 100.

Section 3: A Practical Workflow for Qualifying a New Supplier

A self-validating system for qualifying a new lot or new supplier of this compound is essential for maintaining experimental integrity. This workflow ensures that the material meets the required standards before it is introduced into critical experiments.

Caption: Workflow for qualifying a new supplier of this compound.

This workflow provides a closed-loop, evidence-based system. The process begins with a paperwork review but culminates in an objective, data-driven decision based on in-house analytical results. This approach mitigates the risk of using substandard material that could compromise months of research.

Conclusion

This compound is more than just a chemical on a shelf; it is a precision tool for molecular engineering. The success of research and development programs hinges on the quality of such reagents. By adopting a scientifically rigorous approach to supplier selection and implementing a multi-technique, in-house verification process, researchers can ensure the chemical and stereochemical integrity of their starting materials. This diligence forms the foundation of robust, reproducible science and accelerates the path from discovery to innovation.

References

-

Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

- Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.

- Krstenansky, J. L., & Baran, J. S. (1987). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Drug Development and Industrial Pharmacy, 13(9-11), 1743-1765.

- Wang, S. S., Zou, F., Meng, W. Q., Zhang, J. Z., Feng, Y., Zhang, L., & Liu, Y. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 159-161.

- Mindt, T. L., & Schibli, R. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 652920.

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 7(4), 1255-1259.

Sources

- 1. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. N-Methyl-L-phenylalanine methyl ester hydrochloride 95% | CAS: 19460-86-7 | AChemBlock [achemblock.com]

- 5. L-Phenylalanine methyl ester hydrochloride, 98% 10 g | Request for Quote [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

N-Me-Phe-OMe HCl as a Chiral Building Block: An In-depth Technical Guide for Advanced Synthesis

Introduction: The Strategic Imperative of N-Methylation in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of therapeutic agents with enhanced efficacy, stability, and bioavailability is a paramount objective. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for more complex molecules, are fundamental to this endeavor.[] The inherent chirality of most biological targets necessitates a stereochemically precise approach to drug design to ensure optimal drug-receptor interactions.[2] Among the vast arsenal of chiral building blocks, N-methylated amino acids have emerged as a particularly powerful tool, especially in the realm of peptide-based therapeutics.[3]

Natural peptides, despite their high potency and selectivity, are often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and limited oral availability, which curtails their therapeutic potential.[4] N-methylation of the peptide backbone, a subtle yet profound modification, offers a robust strategy to surmount these limitations.[4][5] This modification can significantly enhance resistance to enzymatic cleavage, thereby prolonging the peptide's in-vivo half-life.[3][6] Furthermore, the introduction of a methyl group on the amide nitrogen can modulate the conformational flexibility of the peptide backbone, which can lead to improved binding affinity and selectivity for its target receptor.[7]

This guide focuses on a key exemplar of this class of compounds: N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl). As a derivative of the essential amino acid L-phenylalanine, this chiral building block is instrumental in the synthesis of peptidomimetics and other complex organic molecules.[8][9] We will provide a comprehensive exploration of its properties, synthesis, and application, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline powder that is soluble in water.[8] The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of reaction conditions.[8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride | [10] |

| CAS Number | 19460-86-7 | [10] |

| Molecular Formula | C11H16ClNO2 | [10] |

| Molecular Weight | 229.70 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Soluble in water | [8] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several routes, often starting from L-phenylalanine. A common and efficient method involves the esterification of L-phenylalanine followed by N-methylation. The protocol detailed below is a robust and scalable approach.

Experimental Protocol: Two-Step Synthesis of this compound

Part 1: Esterification of L-Phenylalanine

This step converts L-phenylalanine to its methyl ester hydrochloride. The use of thionyl chloride in methanol is a classic and effective method.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-phenylalanine (1 equivalent) in anhydrous methanol.

-

Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[11]

-

Workup: Remove the solvent under reduced pressure. The resulting crude product, L-phenylalanine methyl ester hydrochloride, can be recrystallized from a mixture of ethyl acetate and ethanol to yield a white solid.[11]

Part 2: N-Methylation of L-Phenylalanine Methyl Ester Hydrochloride

This protocol utilizes a reductive amination approach, which is a reliable method for N-methylation.

-

Preparation: Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

-

Reaction: Add an aqueous solution of formaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (1.5 equivalents). The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Purification: Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-Me-Phe-OMe, which is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent like dioxane or ether.

Causality Behind Experimental Choices:

-

Esterification: The use of thionyl chloride in methanol is advantageous as it generates HCl in situ, which catalyzes the esterification and also ensures the final product is the stable hydrochloride salt.[11]

-

N-Methylation: Reductive amination is a mild and selective method for N-methylation that avoids over-methylation. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion intermediate and is stable in protic solvents.

Synthesis Workflow Diagram

Sources

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 16975-45-4: N-ME-DL-PHE-OME HCL | CymitQuimica [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 56845437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to Investigating the Potential Biological Activity of Peptides Containing N-Methyl-L-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptide sequences represents a powerful strategy in modern drug discovery, offering a route to overcome the inherent pharmacokinetic limitations of native peptides. This guide provides an in-depth technical framework for designing and evaluating peptides containing N-Methyl-L-phenylalanine (N-Me-Phe), a modification known to enhance proteolytic stability and modulate conformational flexibility. We delve into the core principles of designing peptide libraries incorporating this moiety and present detailed, field-proven protocols for assessing their biological activity. Methodologies covered include cytotoxicity screening, receptor binding assays, enzyme inhibition analysis, and antimicrobial susceptibility testing. Each section is grounded in established scientific principles, providing not only step-by-step instructions but also the causal logic behind experimental choices to ensure robust and reproducible outcomes. This whitepaper is intended to serve as a comprehensive resource for researchers aiming to unlock the therapeutic potential of N-methylated peptides.

The Strategic Imperative of N-Methylation in Peptide Therapeutics

Peptides are highly valued as therapeutic candidates due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability.[1] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a minimalist modification that profoundly enhances a peptide's drug-like properties.[2][3]

Core Advantages of Incorporating N-Me-Phe

The introduction of an N-methyl group, particularly on an aromatic residue like phenylalanine, confers several key advantages:

-

Enhanced Proteolytic Resistance: The methyl group provides steric hindrance that disrupts the hydrogen bonding patterns recognized by proteases, effectively shielding the adjacent peptide bond from enzymatic cleavage.[4] A single N-methylation can confer resistance across a multi-residue window, significantly increasing the peptide's in vivo half-life.[4][5]

-

Increased Lipophilicity and Bioavailability: By removing a hydrogen bond donor, N-methylation increases the peptide's lipophilicity.[6][7] This can facilitate passage across cellular membranes, improving access to intracellular targets and potentially enabling oral bioavailability.[1][8]

-

Conformational Control: The steric bulk of the methyl group restricts the rotational freedom around the peptide bond, reducing the number of accessible conformations.[1][9] This "conformational constraint" can lock the peptide into a bioactive state that is optimal for receptor binding, thereby enhancing affinity and selectivity.[9][10]

The Role of N-Me-Phe-OMe HCl as a Synthetic Building Block

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a readily available and commonly used building block in solid-phase peptide synthesis (SPPS).[11][12] Its ester and hydrochloride forms are suitable for standard coupling chemistries, such as those employing Fmoc or Boc protection strategies, allowing for its precise incorporation at desired positions within a peptide sequence.[1][13]

Designing for Success: Structure-Activity Relationship (SAR) Considerations

While N-methylation offers significant benefits, its impact on biological activity is highly context-dependent. A systematic approach, such as an "N-methyl scan," where each residue in a parent peptide is sequentially replaced with its N-methylated counterpart, is a powerful strategy to probe structure-activity relationships.[5]

Key Considerations for Design:

-

Impact on Hydrogen Bonding: The loss of the amide proton prevents the formation of crucial intramolecular hydrogen bonds (e.g., in α-helices or β-sheets). This can disrupt the secondary structure required for activity. Therefore, positions critical for maintaining the bioactive conformation through hydrogen bonding should be avoided.

-

Receptor-Ligand Interactions: If the amide proton of a specific residue acts as a hydrogen bond donor in the ligand-receptor binding interface, its methylation will be detrimental to affinity.

-

Balancing Potency and Stability: In some cases, N-methylation can lead to a reduction in biological activity, even while it enhances stability.[8][14] The goal is to identify positions where methylation maintains or improves potency while conferring the desired pharmacokinetic benefits.

A Systematic Workflow for Biological Evaluation

A structured, multi-tiered screening approach is essential for efficiently characterizing the biological potential of novel N-Me-Phe containing peptides. The workflow should begin with broad cytotoxicity screening, followed by more specific functional assays based on the peptide's therapeutic hypothesis.

Caption: A tiered workflow for evaluating N-Me-Phe peptides.

Core Experimental Protocols